molecular formula C8H9BrO3 B13310025 2-(3-Bromofuran-2-yl)butanoic acid

2-(3-Bromofuran-2-yl)butanoic acid

Cat. No.: B13310025
M. Wt: 233.06 g/mol
InChI Key: WSXBEHKLSWDNAT-UHFFFAOYSA-N
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Description

2-(3-Bromofuran-2-yl)butanoic acid is an organic compound with the molecular formula C8H9BrO3 It is a derivative of butanoic acid, featuring a brominated furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)butanoic acid typically involves the bromination of furan followed by a series of chemical reactions to introduce the butanoic acid moiety. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromofuran-2-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.

Scientific Research Applications

2-(3-Bromofuran-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromofuran-2-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the compound participates in transmetalation with palladium catalysts, leading to the formation of new carbon–carbon bonds . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorofuran-2-yl)butanoic acid
  • 2-(3-Iodofuran-2-yl)butanoic acid
  • 2-(3-Methylfuran-2-yl)butanoic acid

Uniqueness

2-(3-Bromofuran-2-yl)butanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)butanoic acid

InChI

InChI=1S/C8H9BrO3/c1-2-5(8(10)11)7-6(9)3-4-12-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

WSXBEHKLSWDNAT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CO1)Br)C(=O)O

Origin of Product

United States

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